molecular formula C17H20N2O4S B5807149 N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5807149
M. Wt: 348.4 g/mol
InChI Key: KXCAKMGJORTCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MRS1477, is a selective P2Y~1~ receptor antagonist. It was first synthesized in 2007 by researchers at the University of Bonn, Germany. Since then, MRS1477 has been widely used in scientific research to investigate the role of P2Y~1~ receptors in various physiological and pathological conditions.

Mechanism of Action

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a competitive antagonist of P2Y~1~ receptors, blocking the binding of adenosine triphosphate (ATP) and other agonists to the receptor. This inhibition of P2Y~1~ receptor activation leads to a reduction in downstream signaling pathways, including intracellular calcium mobilization and activation of phospholipase C. The exact mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is still being investigated, but it is believed to involve a conformational change in the receptor that prevents ligand binding.
Biochemical and Physiological Effects
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a range of biochemical and physiological effects in various cell types and tissues. In platelets, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits the activation of P2Y~1~ receptors, leading to a reduction in platelet aggregation and thrombus formation. In vascular smooth muscle cells, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits vasoconstriction induced by ATP and other agonists. In immune cells, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide reduces the release of inflammatory mediators, such as interleukin-8 and tumor necrosis factor-alpha. These effects make N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide a valuable tool for investigating the role of P2Y~1~ receptors in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for P2Y~1~ receptors. This allows researchers to specifically investigate the role of these receptors in various biological processes without the confounding effects of other receptor subtypes. However, one limitation of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low potency compared to other P2Y~1~ receptor antagonists, such as MRS2500. This may limit its effectiveness in certain experimental settings, particularly those requiring high levels of receptor blockade.

Future Directions

There are many potential future directions for research involving N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and P2Y~1~ receptors. One area of interest is the role of P2Y~1~ receptors in cardiovascular disease, particularly in the context of atherosclerosis and thrombosis. Another area of interest is the role of P2Y~1~ receptors in the central nervous system, particularly in the context of neuroinflammation and neurodegenerative diseases. Further research is also needed to fully elucidate the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and other P2Y~1~ receptor antagonists, and to identify novel therapeutic targets for various diseases.

Synthesis Methods

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-methoxyaniline with N-methylglycine to form N~2~-(3-methoxyphenyl)-N~1~-methylglycinamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide (N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide). The synthesis of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a valuable tool for investigating the role of P2Y~1~ receptors in various physiological and pathological conditions. P2Y~1~ receptors are widely expressed in the central nervous system, cardiovascular system, and immune system, and are involved in a range of biological processes, including platelet aggregation, vasoconstriction, and inflammation. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been used in numerous studies to investigate the role of P2Y~1~ receptors in these processes and to identify potential therapeutic targets for various diseases.

properties

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(12-17(20)18-2)14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCAKMGJORTCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-methoxyphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.